molecular formula C10H17F2N3 B15050898 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine

Cat. No.: B15050898
M. Wt: 217.26 g/mol
InChI Key: JUNWYBPWYIIFIZ-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is a chemical compound that features a difluoromethyl group attached to a pyrazole ring

Properties

Molecular Formula

C10H17F2N3

Molecular Weight

217.26 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pentan-1-amine

InChI

InChI=1S/C10H17F2N3/c1-2-3-4-6-13-8-9-5-7-14-15(9)10(11)12/h5,7,10,13H,2-4,6,8H2,1H3

InChI Key

JUNWYBPWYIIFIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=NN1C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine typically involves the introduction of a difluoromethyl group to a pyrazole ring. One common method involves the reaction of 1H-pyrazole with difluoromethylating agents under controlled conditions. For instance, difluoroacetic acid can be used as a precursor, and the reaction is often catalyzed by metal-based catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of nanoscale titanium dioxide as a catalyst has been reported to improve reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

Major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.

Biological Activity

Introduction

The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is a pyrazole derivative notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure, characterized by a difluoromethyl group attached to a pyrazole ring and a pentylamine chain, suggests various interactions with biological targets, making it an interesting candidate for pharmacological exploration.

Synthesis

The synthesis of This compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions (temperature, solvent, pH) are optimized based on the desired outcome of the reaction .

Antimicrobial Properties

Research indicates that This compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. For example, compounds with similar structural features have demonstrated effectiveness against pathogens like Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Staphylococcus aureus4
Candida albicans8

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific molecular targets such as enzymes or receptors. This action could lead to the inhibition of tumor growth and proliferation .

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20

The mechanism of action for This compound involves its interaction with various biological systems. The difluoromethyl group enhances the compound's stability and bioavailability, while the pyrazole moiety can interact with enzymes and receptors, leading to modulation of their activity. This specificity may result in distinct biological effects compared to other compounds lacking these functional groups .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, This compound was tested against multiple strains of bacteria. The results indicated a promising MIC value against S. aureus, suggesting potential for development as an antibacterial agent .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound involved testing against various cancer cell lines. The findings revealed that it effectively inhibited cell growth in HeLa and MCF-7 cells, indicating its potential as a lead compound in cancer therapeutics .

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